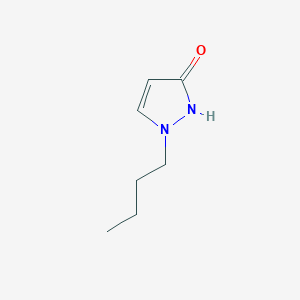

1-Butyl-1,2-dihydro-3H-pyrazol-3-one

Description

Significance of Pyrazolone (B3327878) Scaffolds in Synthetic Chemistry and Allied Fields

The pyrazolone scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group, is a privileged structure in chemistry. researchgate.netnih.gov Its importance stems from its versatile chemical reactivity and the wide range of applications of its derivatives. These applications span medicinal chemistry, agrochemicals, and the dye industry. researchgate.netorientjchem.org The structural motif is a key component in the development of new molecules with diverse biological activities. nih.govresearchgate.net

Pyrazolone chemistry has been a subject of extensive research for over a century. Pyrazolones are known to exist in several tautomeric forms, which influences their reactivity. nih.gov The synthesis of the pyrazolone ring is well-established, with one of the most common methods being the condensation reaction between a β-keto ester, such as ethyl acetoacetate (B1235776), and a hydrazine (B178648) derivative. orientjchem.orgresearchgate.net

The reactivity of the pyrazolone ring, particularly at the C-4 position, allows for a variety of chemical modifications, making it a valuable synthon for constructing more complex molecular architectures. researchgate.net Academic literature is rich with studies on pyrazolone derivatives, exploring their synthesis and potential in various domains. orientjchem.orgresearchgate.net These compounds are recognized for their utility as intermediates in the synthesis of a wide array of biologically active molecules. orientjchem.org

Table 1: General Properties and Applications of Pyrazolone Derivatives

| Property / Application | Description | Key References |

|---|---|---|

| Biological Activity | Derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant properties. | nih.govorientjchem.orgnih.gov |

| Synthetic Intermediate | The pyrazolone ring is a versatile building block for synthesizing various heterocyclic compounds and complex organic molecules. | orientjchem.orgresearchgate.net |

| Dye & Pigment Industry | Pyrazolone derivatives are used as coupling components in the synthesis of azo dyes and pigments due to their ability to form chromophoric systems. | researchgate.net |

| Agrochemicals | Certain pyrazolone compounds have applications as herbicides and plant growth regulators. | researchgate.net |

| Chelating Agents | The structure is effective in forming complexes with metal ions, leading to applications in analytical chemistry and extraction processes. | orientjchem.org |

The substitution at the N-1 position of the pyrazolone ring is a critical determinant of the molecule's chemical and physical properties. nih.gov Introducing different substituents at this position allows for the fine-tuning of the compound's characteristics. Research into 1-substituted pyrazolones is a vibrant area of contemporary chemical science, as the nature of the N-1 substituent can significantly influence the molecule's biological activity and synthetic utility. tandfonline.comresearchgate.net

For instance, the presence of a phenyl group at the N-1 position is common in many well-studied pyrazolone derivatives. ekb.eg The variation of this substituent, such as introducing an alkyl chain like a butyl group, can alter properties like lipophilicity and molecular interactions, which is a key strategy in medicinal chemistry and materials science. nih.gov The synthesis of N-substituted pyrazolones often involves the reaction of a corresponding substituted hydrazine with a β-dicarbonyl compound. nih.gov

Scope and Objectives of Research on 1-Butyl-1,2-dihydro-3H-pyrazol-3-one

While the broader family of pyrazolones is well-documented, the specific compound this compound remains a less explored entity within the academic literature. Research on this particular molecule would aim to characterize its fundamental properties and explore its potential applications.

A review of current scientific literature reveals a significant research gap concerning this compound. Most published research on 1-substituted pyrazolones focuses on derivatives with aryl (e.g., phenyl) or smaller alkyl (e.g., methyl) groups at the N-1 position. ekb.egnih.gov There is a notable lack of detailed studies on the synthesis, structural characterization, and reactivity of the 1-butyl derivative.

This gap presents a clear opportunity for original research. An investigation into this compound would contribute new knowledge to the fundamental chemistry of pyrazolones. It would allow for a comparative analysis of how an n-butyl group at the N-1 position influences the compound's properties compared to the more extensively studied phenyl or methyl analogues.

Table 2: Comparison of Research Focus on Selected 1-Substituted Pyrazolone Derivatives

| 1-Substituted Pyrazolone | Level of Research Documented | Primary Research Focus | Key References |

|---|---|---|---|

| 1-Phenyl-3-methyl-5-pyrazolone | Extensive | Synthesis, Biological Activity, Dye Synthesis, Complexation | ekb.egallresearchjournal.com |

| 1,5-Dimethyl-2-phenyl-3H-pyrazol-3-one | Extensive | Synthesis, Aromatase Inhibition, Biological Activity | nih.govresearchgate.net |

| This compound | Limited / Undocumented | N/A (Research Gap) | N/A |

A comprehensive investigation of this compound would necessitate a multi-faceted approach, beginning with its chemical synthesis.

Synthesis: The primary synthetic route would likely involve the cyclocondensation reaction of butylhydrazine (B1329735) with a suitable β-keto ester, such as ethyl acetoacetate. The reaction conditions would need to be optimized to ensure a high yield and purity of the final product. orientjchem.orgresearchgate.net

Structural Characterization: Following synthesis, rigorous characterization is essential. This would employ a range of modern spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the molecular structure, confirming the connectivity of the atoms and the presence of the butyl group. ekb.egmdpi.com

Infrared (IR) Spectroscopy: IR analysis would identify the key functional groups, such as the carbonyl (C=O) group of the pyrazolone ring. mdpi.com

Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the synthesized compound. ekb.eg

X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide unambiguous proof of the three-dimensional molecular structure. csic.es

Theoretical and Computational Studies:

Molecular Docking: In-silico molecular docking studies could be performed to predict the interaction of this compound with various biological targets, such as enzymes or receptors, providing insight into its potential pharmacological relevance. tandfonline.comnih.gov

DFT Calculations: Density Functional Theory (DFT) calculations could be employed to investigate the electronic structure, reactivity descriptors, and vibrational frequencies of the molecule, complementing the experimental findings. researchgate.net

By pursuing these methodological approaches, researchers can systematically fill the existing knowledge gap and provide a thorough scientific understanding of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butyl-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-2-3-5-9-6-4-7(10)8-9/h4,6H,2-3,5H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPICYDZAWZYBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628909 | |

| Record name | 1-Butyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185389-74-6 | |

| Record name | 1-Butyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Butyl 1,2 Dihydro 3h Pyrazol 3 One and Its Precursors

Conventional Synthetic Routes to 1-Butyl-1,2-dihydro-3H-pyrazol-3-oneresearchgate.networldresearchersassociations.com

Traditional methods for synthesizing the pyrazolone (B3327878) core typically involve the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, most commonly a β-keto ester. nih.gov These routes are well-established and provide a reliable pathway to a wide array of substituted pyrazolones.

The most fundamental and widely used method for synthesizing the 1,2-dihydro-3H-pyrazol-3-one ring system is the cyclocondensation of a hydrazine with a β-keto ester. nih.gov In the specific case of 1-Butyl-1,2-dihydro-3H-pyrazol-3-one, the reaction involves the condensation of butylhydrazine (B1329735) with a suitable β-keto ester, such as ethyl acetoacetate (B1235776).

The reaction proceeds through the initial formation of a hydrazone intermediate via the reaction of the more reactive carbonyl group of the β-keto ester with butylhydrazine. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the ester carbonyl group, leading to the elimination of an alcohol (e.g., ethanol) and the formation of the stable five-membered pyrazolone ring. The process is often catalyzed by acid or base and may require heating.

An alternative but related approach involves the electrophilic cyclization of pre-formed α,β-alkynic hydrazones. acs.org This method, while more specialized, demonstrates the versatility of hydrazone intermediates in forming the pyrazole (B372694) ring structure. acs.org

Table 1: Representative Cyclization Reaction for Pyrazolone Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product Type | Ref |

| Ketone | Ethyl Chloroformate | Sodium Hydride / Toluene | Room Temp. to Reflux | β-Keto Ester (Intermediate) | nih.gov |

| β-Keto Ester | Hydrazine Hydrate | Toluene | Reflux | Pyrazolone | nih.gov |

| Propargyl Aldehyde | Hydrazine | Copper(I) Iodide / Acetonitrile | Reflux | Pyrazole | acs.org |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates most or all of the atoms of the starting materials. nih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. nih.govmdpi.com

For the synthesis of pyrazolone-related structures, a common MCR involves the four-component condensation of an aldehyde, malononitrile, a β-keto ester (like ethyl acetoacetate), and a hydrazine (such as butylhydrazine). nih.govut.ac.ir This reaction typically proceeds through a cascade of events, starting with a Knoevenagel condensation, followed by a Michael addition, and subsequent cyclization and dehydration steps to yield highly functionalized pyrano[2,3-c]pyrazole derivatives. nih.gov While this does not directly yield this compound, the initial step often involves the in-situ formation of the pyrazolone from the β-keto ester and the hydrazine, which then participates in the subsequent reactions. ut.ac.ir The versatility of MCRs allows for the synthesis of large libraries of related compounds by varying the individual components. researchgate.net

One-pot syntheses, which often encompass MCRs, are designed to improve efficiency by reducing the number of sequential steps, purifications, and solvent usage. worldresearchersassociations.com The synthesis of pyrazole and pyrazolone derivatives is well-suited to one-pot procedures. worldresearchersassociations.comut.ac.ir

A typical one-pot strategy for a pyrazolone derivative might involve the reaction of a ketone with a reagent like ethyl chloroformate to generate a β-keto ester in situ, which is not isolated but is immediately treated with a hydrazine to yield the final pyrazolone product. nih.gov Similarly, one-pot, three-component reactions of aldehydes, ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride have been developed for the synthesis of related isoxazol-5-ones and pyrazol-5-ones under ultrasonic irradiation. researchgate.net A one-pot protocol for preparing 1-aryl-3-trifluoromethylpyrazoles has also been developed using in situ generated nitrile imines, demonstrating the power of this approach to access complex pyrazole structures from simple precursors. nih.gov

Table 2: Comparison of Synthetic Approaches for Pyrazolone Derivatives

| Synthetic Strategy | Key Features | Advantages | Disadvantages | Ref |

| Conventional Cyclization | Stepwise reaction of β-keto ester and hydrazine. | Reliable, well-understood, good for specific targets. | Multiple steps, may require purification of intermediates. | nih.gov |

| Multi-Component Reaction | 3+ components combined in a single step. | High efficiency, atom economy, rapid diversity generation. | Can lead to complex fused systems rather than simple pyrazolones. | nih.govut.ac.ir |

| One-Pot Synthesis | Multiple reaction steps in a single flask without isolation. | Reduced work-up, saves time and resources. | Optimization can be complex due to competing reactions. | worldresearchersassociations.comnih.gov |

Green Chemistry Principles in the Synthesis of 1-Butyl-1,2-dihydro-3H-pyrazol-3-onenih.govresearchgate.netekb.egtandfonline.com

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. thieme-connect.com The synthesis of pyrazolones has been a target for green innovation, leading to the development of cleaner, safer, and more efficient protocols. researchgate.net These methods often involve the use of environmentally benign solvents like water, catalyst-free conditions, or solvent-free reactions. thieme-connect.comtandfonline.com

The development of catalyst-free synthetic methods is a key goal in green chemistry as it eliminates the need for potentially toxic and expensive catalysts and simplifies product purification. Catalyst-free, multi-component reactions for synthesizing pyrazole derivatives have been successfully developed. nih.gov For instance, the synthesis of pyrano[2,3-c]pyrazoles has been achieved through a catalyst-free four-component reaction in an aqueous medium, facilitated by ultrasonic irradiation. nih.gov These methods often rely on the inherent reactivity of the starting materials under specific conditions, such as elevated temperature or sonication, to drive the reaction to completion.

Performing reactions without a solvent minimizes waste, reduces environmental impact, and can sometimes lead to faster reaction times and higher yields. An environmentally friendly method for synthesizing pyrazole derivatives has been reported using a commercially available organic ionic salt as a reaction medium at room temperature under solvent-free conditions. tandfonline.com This approach offers good yields and shorter reaction times. tandfonline.com Similarly, the one-pot synthesis of β-unsaturated isoxazol-5-ones and pyrazol-5-ones has been achieved under solvent- and catalyst-free conditions using ultrasonic irradiation, highlighting the energy efficiency and green credentials of this approach. researchgate.net

Utilization of Environmentally Benign Solvents

In alignment with the principles of green chemistry, significant efforts have been directed toward replacing volatile and hazardous organic solvents with more environmentally friendly alternatives in pyrazolone synthesis.

Aqueous Media: Water is a highly desirable solvent due to its non-toxic, non-flammable, and inexpensive nature. The synthesis of pyrazole derivatives in aqueous media has been shown to be effective, often proceeding via multicomponent reactions. thieme-connect.comnih.gov For instance, the one-pot synthesis of various pyrazole derivatives has been successfully carried out in water, sometimes in the presence of catalysts like cetyltrimethylammonium bromide (CTAB), which can facilitate the reaction. thieme-connect.com These aqueous-based syntheses are considered green and efficient protocols. thieme-connect.com

Magnetized Water: An emerging area of interest is the use of magnetized distilled water (MDW) as a reaction medium. journals.co.zascielo.org.zaresearchgate.netijcce.ac.ir Research on related pyrazolone structures has demonstrated that MDW can promote reactions efficiently, in some cases even without a catalyst, leading to high yields and simplified workup procedures. journals.co.zascielo.org.za The use of magnetized water has been reported to enhance the synthesis of various heterocyclic compounds, offering advantages such as simplicity, low cost, short reaction times, and high efficiency. scielo.org.zaijcce.ac.ir The process involves exposing distilled water to a magnetic field for a specific duration before its use in the synthesis. scielo.org.zaresearchgate.net This method avoids the use of organic solvents and minimizes catalyst-related contamination, resulting in a cleaner reaction. journals.co.zaresearchgate.net

Atom Economy and Reaction Efficiency Considerations

Green chemistry metrics are crucial for evaluating the sustainability of a synthetic process. Atom economy and reaction mass efficiency (RME) are key indicators used to assess how efficiently reactants are converted into the desired product. mdpi.comwiley-vch.deresearchgate.net

Atom Economy: This metric, developed by Barry Trost, measures the percentage of atoms from the starting materials that are incorporated into the final product. scranton.edu Addition and rearrangement reactions tend to have high atom economy (often 100%), while substitution and elimination reactions are inherently less atom-economical as they generate byproducts. scranton.edu For the synthesis of pyrazolones, which typically involves a condensation reaction (a type of substitution/elimination), byproducts like water or ethanol (B145695) are formed, reducing the theoretical atom economy. Optimizing reaction pathways to favor addition-type mechanisms or one-pot multicomponent reactions where more reactants are incorporated into the final structure can improve atom economy. nih.govresearchgate.net

Reaction Mass Efficiency (RME): RME provides a more practical measure of a reaction's greenness by considering the actual masses of reactants, including yield and stoichiometry. wiley-vch.deresearchgate.net It is calculated as the mass of the isolated product divided by the total mass of reactants used. wiley-vch.de

Environmental Factor (E-Factor): Another important metric is the E-Factor, which is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a greener process. researchgate.net Solvent-free procedures or those using recyclable solvents like ionic liquids can significantly reduce the E-factor. researchgate.net

The selection of green chemistry metrics allows for a quantitative assessment of a synthesis route's environmental impact, guiding chemists toward more sustainable and efficient processes. mdpi.comboehringer-ingelheim.com

Advanced Synthetic Techniques for Improved Yield and Selectivity

To overcome the limitations of conventional synthetic methods, such as long reaction times and the need for harsh conditions, several advanced techniques have been developed.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. researchgate.net This technique utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating. researchgate.netdergipark.org.tr

For the synthesis of pyrazolones, microwave-assisted methods have been shown to dramatically reduce reaction times from hours to minutes while often improving yields. scielo.brijpsjournal.com Solvent-free, or "neat," microwave-assisted reactions are particularly noteworthy as they eliminate the need for solvents, further enhancing the green credentials of the synthesis. researchgate.netscielo.brnih.gov Studies have demonstrated the successful synthesis of various pyrazolone derivatives by irradiating a mixture of a β-keto ester and a hydrazine derivative under microwave conditions, achieving good yields in a fraction of the time required by traditional methods. nih.govscielo.brijpsjournal.com The efficiency of these reactions can be dependent on the microwave power applied. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazolone Derivatives

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional | 1–5 hours | Moderate | Stirring in ethanol at room temp. | ijpsjournal.com |

| Microwave | 1–15 minutes | 40–91% | Solvent-free, 300 W | ijpsjournal.com |

| Conventional | 8–9.5 hours | 28–72% | Reflux | ijpsjournal.com |

| Microwave | 20–30 minutes | 84–98% | - | ijpsjournal.com |

| Conventional | 7 hours | 84% | Thermal, 100 °C | ijpsjournal.com |

Catalytic Approaches

The use of catalysts can significantly enhance the rate and selectivity of pyrazolone synthesis. Both Lewis acid and organocatalytic approaches have been successfully employed.

Lewis Acid Catalysis: Lewis acids function by activating carbonyl groups, making them more susceptible to nucleophilic attack. acs.orgwikipedia.org Common Lewis acids like tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), and boron trifluoride etherate (BF₃·OEt₂) have been shown to effectively catalyze the formation of pyrazoles from hydrazone intermediates at room temperature. acs.org The use of a catalytic amount of a Lewis acid can promote the reaction efficiently, often leading to excellent yields in various solvents. acs.org In some cases, heterogeneous Lewis acid catalysts, such as CeO₂/SiO₂, are used, which can be easily recovered and reused, adding to the sustainability of the process. thieme-connect.com

Imidazole (B134444) Catalysis: Imidazole and its derivatives can act as effective organocatalysts in organic synthesis. ias.ac.innih.govresearchgate.net Due to its amphoteric nature, possessing both a basic pyridine-like nitrogen and an acidic N-H group, imidazole can facilitate reactions through various mechanisms. ias.ac.in It has been used to catalyze the synthesis of various heterocyclic compounds, including pyrazolo-derivatives, in aqueous media. ias.ac.inijsrst.com The use of imidazole as a catalyst is advantageous due to its moderate catalytic properties, which can increase product yield by reducing the formation of byproducts. ias.ac.in

High-Pressure Catalytic Hydrogenation

Catalytic hydrogenation represents an alternative route for the synthesis of pyrazoles from appropriate precursors. google.comgoogle.com This method can involve the cyclization of hydrazone-substituted α,β-unsaturated carbonyl compounds by reacting them with hydrogen in the presence of a hydrogenation catalyst and an acid. google.comgoogle.com This process is particularly relevant for producing N-substituted pyrazoles with high regioselectivity. google.com

The reaction is typically carried out in a protic solvent and may require high pressure. google.comasynt.com The acid component can be a Brønsted acid or a Lewis acid, which aids in the cyclization step. google.com This technique offers a pathway from readily available starting materials and can be crucial for specific applications where other methods may not provide the desired regioselectivity. google.com

Isolation and Purification Techniques for the Compound

Following the synthesis, the crude this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, catalysts, and byproducts. The specific techniques employed depend on the physical properties of the compound and the impurities present.

A common initial step involves simple filtration if the product precipitates from the reaction mixture upon cooling or after the addition of a non-solvent like water. scielo.org.zanih.gov The collected solid is then typically washed to remove soluble impurities. researchgate.net

Recrystallization is a standard and effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent, in which the compound has high solubility at high temperatures and low solubility at low temperatures. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. Ethanol is often a suitable solvent for the recrystallization of pyrazolone derivatives. scielo.org.za

Column Chromatography may be employed for more challenging purifications or to separate mixtures of isomers. In this technique, the crude product is dissolved in a small amount of solvent and loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase.

The purity of the final product is typically confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), and its structure is verified by spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. scielo.org.zaresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Tin(IV) chloride |

| Titanium(IV) chloride |

| Boron trifluoride etherate |

| Cetyltrimethylammonium bromide |

| Ethanol |

| Water |

Chemical Reactivity and Derivatization Strategies for the Pyrazolone Core

Electrophilic and Nucleophilic Reactions of 1-Butyl-1,2-dihydro-3H-pyrazol-3-one

The pyrazolone (B3327878) ring can participate in reactions as both a nucleophile and an electrophile. The active methylene (B1212753) group at the C4 position is particularly nucleophilic, while the carbonyl carbon and the ring nitrogen atoms can act as electrophilic or nucleophilic sites depending on the reaction conditions and the nature of the reacting species.

Alkylation and acylation are fundamental derivatization strategies for the pyrazolone core, allowing for the introduction of various functional groups. These reactions can occur at different positions, including the N2 nitrogen, the C4 carbon, and the exocyclic oxygen.

N-Alkylation and N-Acylation: In N1-substituted pyrazolones like this compound, further alkylation or acylation can occur at the N2 position. Typically, N-alkylation is achieved under basic conditions, where a base deprotonates the nitrogen, followed by the addition of an electrophile like an alkyl halide. mdpi.com Alternative methods using Mitsunobu reactions or transition metal catalysis have also been developed for N-alkylation of the pyrazole (B372694) heterocycle. mdpi.com

C4-Alkylation and C4-Acylation: The methylene group at the C4 position is activated by the two adjacent carbonyl groups (in the keto tautomeric form), making its protons acidic and the carbon atom nucleophilic. This allows for C-alkylation and C-acylation reactions. These reactions are often carried out in the presence of a base to generate a carbanion, which then attacks an alkyl halide or an acyl chloride. The Friedel-Crafts acylation, a classic method for introducing an acyl group onto an aromatic ring, involves reacting an acid chloride or anhydride (B1165640) with the substrate in the presence of a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com While typically applied to aromatic rings, the principles can be adapted for the reactive methylene group of pyrazolones.

O-Acylation: The pyrazolone can also undergo O-acylation, particularly when in its enol tautomeric form (1-butyl-5-hydroxy-1H-pyrazole). This reaction typically proceeds by treating the pyrazolone with an acylating agent, leading to the formation of a pyrazolyl ester.

One of the most characteristic reactions of pyrazolones with an active methylene group is the Knoevenagel condensation. ekb.eg This reaction involves the nucleophilic addition of the C4-carbanion to the carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield a C4-substituted α,β-unsaturated enone. ekb.egnih.gov

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, in an organic solvent like ethanol (B145695). ekb.eg For instance, the condensation of 1-phenyl-3-methyl-5-pyrazolone with various aromatic aldehydes proceeds efficiently under these conditions to form 4-arylmethylene derivatives. ekb.egresearchgate.net A similar reactivity is expected for this compound. The resulting products are often used as intermediates for synthesizing more complex heterocyclic systems. nih.gov In some cases, depending on the reaction conditions, the initial Knoevenagel adduct can react with a second molecule of the pyrazolone via a Michael addition, leading to the formation of bis(pyrazolyl)methane derivatives. beilstein-journals.orgnih.gov

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type | Citation |

| 3-Methyl-1-phenyl-5-pyrazolone | Aromatic Benzaldehyde | Piperidine / Ethanol | 4-Arylmethylene-pyrazolone | ekb.eg |

| Pyrazolone | Thiophene-2-carboxaldehyde | Piperidine (fusion) | Unsaturated Ketone | nih.gov |

| Pyrazolone | Thiophene-2-carboxaldehyde | Acetic Acid / Sodium Acetate (B1210297) | Bispyrazole Derivative | nih.gov |

| Pyrazolone | Malononitrile, Aldehyde | - | Pyrano[2,3-c]pyrazoles | nih.gov |

This table summarizes typical condensation reactions involving pyrazolone cores.

The active methylene group at the C4 position of this compound makes it an excellent coupling component for reactions with diazonium salts. wikipedia.org This electrophilic aromatic substitution-type reaction results in the formation of brightly colored azo compounds. wikipedia.orgchemguide.co.uk

In this reaction, the aryldiazonium cation acts as the electrophile, attacking the nucleophilic C4 position of the pyrazolone. wikipedia.org The reaction is generally carried out in a cold, slightly alkaline or neutral solution to facilitate the formation of the azo product. chemguide.co.uk The resulting azo dyes derived from pyrazolones are of significant industrial importance. The reactivity of pyrazole-derived diazonium salts themselves has also been studied, indicating their potential as electrophiles in azo coupling, though they are noted to be less reactive than some other heterocyclic diazonium salts. researchgate.net

The pyrazolone ring can undergo both oxidation and reduction reactions, leading to various derivatives.

Oxidation: Pyrazolones can be susceptible to oxidation. For example, edaravone (B1671096) (1-phenyl-3-methyl-5-pyrazolone), a structurally related compound, is known to be a potent antioxidant, which implies it readily undergoes oxidation. researchgate.net Oxidation of pyrazolone derivatives can lead to the formation of dimers or other complex structures. In some synthetic pathways, spontaneous oxidation of an intermediate is a key step in forming the final aromatic product. nih.gov Chemical oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have been used to achieve the oxidation of dihydropyrazolo derivatives to their corresponding unsaturated forms. nih.gov

Reduction: The reduction of the pyrazolone ring can also be achieved. For instance, the carbonyl group can be reduced to a hydroxyl group, or the entire ring can be reduced to a pyrazolidine (B1218672) derivative. The reduction of pyrazolones is a known method for the synthesis of 3-pyrazolines (also known as 2,3-dihydro-1H-pyrazoles). csic.es Electrochemical reduction of related nitrogen-containing aromatic compounds has also been studied, suggesting that the pyrazolone nucleus could be modified via electrochemical methods. acs.org

Functionalization at Different Positions of the Pyrazolone Ring

Targeted functionalization at specific atoms of the pyrazolone ring allows for the fine-tuning of the molecule's properties.

The pyrazole ring contains two nitrogen atoms: a pyrrole-like nitrogen and a pyridine-like nitrogen. mdpi.com Their reactivity is influenced by the substitution pattern on the ring. mdpi.com In this compound, the N1 position is already occupied by a butyl group. The remaining N2 nitrogen atom is available for substitution reactions.

N-alkylation at the N2 position can be achieved by treating the N1-substituted pyrazolone with an alkylating agent, often under basic conditions. mdpi.com The regioselectivity of such reactions is a key consideration in the synthesis of N,N'-disubstituted pyrazolones. Theoretical calculations and experimental results have shown that the electron density on the ring nitrogens is a critical factor in determining the site of substitution. mdpi.com The reaction of N1-substituted pyrazoles with electrophiles can lead to the formation of pyrazolium (B1228807) salts, which are themselves reactive intermediates for further transformations.

Reactions at the Methylene Group (C-4)

The methylene group at the C-4 position of the pyrazolone ring is highly reactive due to its location between two carbonyl groups (in the diketo tautomeric form) or a carbonyl and an enamine-like nitrogen (in the keto-enol and keto-imine tautomeric forms). This acidity makes the C-4 protons susceptible to abstraction by a base, generating a nucleophilic carbanion that can readily participate in various carbon-carbon bond-forming reactions.

One of the most prominent reactions at this position is the Knoevenagel condensation . researchgate.netresearchgate.net This reaction involves the condensation of the active methylene group of this compound with aldehydes or ketones, typically in the presence of a basic catalyst such as piperidine or sodium acetate. researchgate.netresearchgate.netyoutube.com The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield a 4-arylidene or 4-alkylidene derivative. These derivatives are important intermediates for the synthesis of more complex molecules. rsc.orglibretexts.org

The general scheme for the Knoevenagel condensation is as follows:

Scheme 1: Knoevenagel Condensation at the C-4 Position

The resulting 4-substituted pyrazolones can then undergo further reactions. For instance, they can act as Michael acceptors, allowing for the addition of a second equivalent of the pyrazolone to form bis(pyrazolyl)methane derivatives. researchgate.netresearchgate.net

Table 1: Examples of Knoevenagel Condensation Reactions with 3-Methyl-1-phenyl-5-pyrazolone

| Aldehyde | Catalyst | Solvent | Product | Yield (%) | Reference |

| Benzaldehyde | Piperidine | Ethanol | 4-Benzylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Good | youtube.com |

| Salicylaldehyde | Piperidine | Ethanol | 4-(2-Hydroxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Good | rsc.org |

| Vanillin | Piperidine | Ethanol | 4-(4-Hydroxy-3-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Good | rsc.org |

| 4-Dimethylaminobenzaldehyde | Piperidine | Ethanol | 4-((4-(Dimethylamino)phenyl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Good | rsc.org |

Note: While these examples utilize 3-methyl-1-phenyl-5-pyrazolone, the reactivity is analogous for this compound.

Derivatization to Form Spiropyrazoleoxirane Derivatives

The synthesis of spiropyrazoleoxirane derivatives from this compound is a specialized derivatization that introduces a three-membered epoxide ring spiro-fused at the C-4 position of the pyrazolone core. While direct literature on the synthesis of such derivatives from the specific butyl-substituted pyrazolone is limited, a plausible synthetic route can be inferred from the known reactivity of related compounds. nih.gov

A common strategy for the formation of such spiro-epoxides involves the epoxidation of an exocyclic double bond at the C-4 position. chempedia.info This can be achieved by first performing a Knoevenagel condensation with an appropriate aldehyde or ketone to generate a 4-alkylidene or 4-arylidene pyrazolone intermediate. This intermediate can then be treated with an epoxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide under basic conditions, to form the desired spiropyrazoleoxirane derivative.

The general proposed pathway is illustrated below:

Scheme 2: Proposed Synthesis of Spiropyrazoleoxirane Derivatives

This method allows for the introduction of diverse substituents on the oxirane ring, depending on the choice of the carbonyl compound used in the initial Knoevenagel condensation. The resulting spiropyrazoleoxirane derivatives are valuable synthetic intermediates due to the reactivity of the epoxide ring, which can be opened by various nucleophiles to introduce further functionality. libretexts.orgjsynthchem.com

Formation of Bis-Pyrazolone and Fused Heterocyclic Systems

The reactive nature of the this compound scaffold allows for its use as a building block in the synthesis of more complex molecular architectures, including bis-pyrazolone structures and fused heterocyclic systems.

Bis-Pyrazolone Derivatives:

As mentioned previously, bis-pyrazolone derivatives can be synthesized through a tandem Knoevenagel condensation followed by a Michael addition. researchgate.netresearchgate.net In this one-pot reaction, an aldehyde is reacted with two equivalents of this compound in the presence of a suitable catalyst. The first equivalent of the pyrazolone undergoes a Knoevenagel condensation with the aldehyde to form a 4-arylidene pyrazolone intermediate. This intermediate then acts as a Michael acceptor for the second equivalent of the pyrazolone, leading to the formation of a 4,4'-(arylmethylene)bis(1-butyl-1,2-dihydro-3H-pyrazol-3-ol).

Table 2: Synthesis of Bis-Pyrazolone Derivatives via Tandem Knoevenagel-Michael Reaction

| Aldehyde | Catalyst | Solvent | Product | Yield (%) | Reference |

| Various aromatic aldehydes | Sodium acetate | 70% Ethanol | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | High | researchgate.net |

| Aromatic aldehydes | 3-Aminopropylated silica (B1680970) gel | - | Bis(pyrazolyl)methanes | 90-98 | researchgate.net |

Note: The examples provided use 3-methyl-1-phenyl-5-pyrazolone, but the reaction principle is directly applicable to this compound.

Fused Heterocyclic Systems:

This compound is a versatile precursor for the synthesis of various fused heterocyclic systems through multi-component reactions (MCRs). chempedia.infothieme-connect.de MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. acs.orgnih.gov

For instance, pyrano[2,3-c]pyrazoles can be synthesized via a four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate (B1235776) which is a precursor to the pyrazolone), and hydrazine (B178648) hydrate. chempedia.info Similarly, pyrazolo[3,4-b]pyridine derivatives can be obtained through the condensation of 5-aminopyrazoles (which can be derived from pyrazolones) with various reagents. mdpi.com The ability of the pyrazolone ring to be functionalized at multiple sites makes it an ideal candidate for the construction of diverse and complex fused heterocyclic scaffolds. thieme-connect.denih.gov

Mechanism of Reaction Pathways

The derivatization of the this compound core proceeds through well-defined reaction mechanisms, often involving the formation of key intermediate species and the participation of catalysts to facilitate the transformations.

Investigation of Intermediate Species

The reactivity of the pyrazolone ring is largely governed by the formation of specific intermediates. In reactions involving the C-4 methylene group, the key intermediate is the enolate anion . This species is generated by the deprotonation of the active methylene group by a base. The negative charge is delocalized over the pyrazolone ring, enhancing its nucleophilicity and allowing it to attack electrophiles.

In the Knoevenagel condensation, the reaction proceeds through a hydroxymethylene intermediate , which is formed by the nucleophilic attack of the pyrazolone enolate on the carbonyl carbon of the aldehyde or ketone. This intermediate readily undergoes dehydration to form the stable, conjugated 4-alkylidene or 4-arylidene pyrazolone product. researchgate.netresearchgate.net

In the formation of bis-pyrazolones, the initially formed 4-arylidene pyrazolone acts as a Michael acceptor. The second equivalent of the pyrazolone, in its enolate form, then attacks the β-carbon of the α,β-unsaturated system of the arylidene intermediate, leading to the formation of the bis-adduct.

Catalytic Roles in Derivatization

Catalysts play a crucial role in promoting the various derivatization reactions of this compound, enhancing reaction rates and influencing selectivity. researchgate.net

In the Knoevenagel condensation , weak bases like piperidine, pyridine, or sodium acetate are commonly used. researchgate.netresearchgate.netyoutube.com The role of the base is to facilitate the deprotonation of the active methylene group at C-4, thereby generating the nucleophilic enolate intermediate. The catalyst is regenerated during the dehydration step. In some cases, Lewis acids can also be employed to activate the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack. nih.gov

For the synthesis of bis-pyrazolones via the tandem Knoevenagel-Michael reaction, various catalysts have been reported to be effective, including sodium acetate and heterogeneous catalysts like 3-aminopropylated silica gel. researchgate.netresearchgate.net These catalysts promote both the initial condensation and the subsequent Michael addition in a one-pot process, offering an efficient and often environmentally friendly route to these compounds.

In the context of forming fused heterocyclic systems through multi-component reactions, a wide range of catalysts can be employed, including acids, bases, and organocatalysts, depending on the specific transformation. chempedia.infothieme-connect.de These catalysts can activate different functional groups of the reactants, directing the reaction towards the desired fused product.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies

A suite of spectroscopic methods is employed to determine the structure and electronic properties of 1-Butyl-1,2-dihydro-3H-pyrazol-3-one. Each technique offers unique insights into the molecule's composition and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 4-benzylidene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, shows characteristic signals for the olefinic proton and aromatic protons, as well as the methyl group. ekb.eg In the case of this compound, one would expect to observe distinct signals corresponding to the protons of the butyl group and the pyrazolone (B3327878) ring. The chemical shifts and coupling patterns of the butyl chain protons (triplet for the terminal methyl, multiplets for the methylene (B1212753) groups) would confirm its presence and connectivity to the nitrogen atom. The protons on the pyrazolone ring would also exhibit characteristic chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule. For a similar pyrazolone derivative, signals for the methyl, olefinic, and aromatic carbons, as well as the carbonyl carbon, have been identified. ekb.eg In the spectrum of this compound, distinct peaks would be expected for the four carbons of the butyl group, the carbonyl carbon (typically in the range of 160-180 ppm), and the two sp² carbons of the pyrazolone ring. The specific chemical shifts are influenced by the electronic environment of each carbon atom.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY spectra would reveal proton-proton coupling relationships within the butyl group and the pyrazolone ring, while HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Butyl-CH₃ | ~0.9 (triplet) | ~13-14 |

| Butyl-CH₂ (γ) | ~1.3-1.4 (sextet) | ~19-21 |

| Butyl-CH₂ (β) | ~1.6-1.7 (quintet) | ~30-32 |

| Butyl-CH₂ (α) | ~3.5-3.7 (triplet) | ~48-50 |

| Pyrazolone-CH₂ (C4) | ~3.0-3.2 (singlet) | ~40-45 |

| Pyrazolone-C=O (C3) | - | ~170-175 |

| Pyrazolone-C=N (C5) | - | ~150-155 |

Note: These are predicted values based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹. For instance, a related compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, exhibits a C=O stretch at 1663 cm⁻¹. mdpi.com Other characteristic peaks would include C-H stretching vibrations from the butyl group and the pyrazolone ring (around 2800-3000 cm⁻¹) and C-N stretching vibrations. The gas-phase IR spectrum of a similar compound, 3-methyl-5-pyrazolone, shows prominent bands that can be used for comparison. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O and C=C bond vibrations in the pyrazolone ring are expected to be Raman active. Studies on related ionic liquids containing a butyl group show characteristic Raman peaks for the alkyl C-H stretching modes in the 2800-3300 cm⁻¹ region. westmont.edu

Interactive Data Table: Expected Vibrational Frequencies

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H stretch (alkyl) | 2850-2960 | 2850-2960 |

| C=O stretch (carbonyl) | 1650-1700 | 1650-1700 |

| C=N stretch | 1570-1620 | 1570-1620 |

| C-N stretch | 1080-1150 | 1080-1150 |

| CH₂ bending | 1450-1470 | 1450-1470 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to its molecular weight. Common fragmentation pathways for N-alkylated compounds involve cleavage of the alkyl chain. For instance, the fragmentation of butan-1-ol shows a characteristic loss of alkyl fragments. docbrown.info A primary fragmentation would likely be the loss of a butyl radical, leading to a prominent peak corresponding to the pyrazolone ring. Alpha-cleavage next to the nitrogen atom is also a common fragmentation pattern for amines and related compounds. libretexts.org The fragmentation pattern of pyrazole (B372694) derivatives can be complex, but often involves the loss of small neutral molecules like HCN. researchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Fragment Ion |

| 140 | [C₇H₁₂N₂O]⁺ (Molecular Ion) |

| 83 | [C₃H₃N₂O]⁺ (Loss of Butyl radical) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

| 41 | [C₃H₅]⁺ (Allyl cation from butyl chain) |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrazole and its derivatives typically exhibit absorption maxima in the UV region. The gas-phase UV absorption spectrum of pyrazole shows a maximum absorption at 203 nm. rsc.orgnih.gov The presence of the carbonyl group and the alkyl substituent in this compound is expected to influence the position and intensity of the absorption bands. Studies on related pyrazolone derivatives show absorption maxima in the range of 250-320 nm, which are attributed to π → π* and n → π* transitions. scispace.comsemanticscholar.org The exact λmax would be dependent on the solvent used due to solvatochromic effects.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the solid state.

In the absence of a specific crystal structure for the title compound, expected values can be inferred from known structures of similar pyrazolone derivatives. The pyrazolone ring is expected to be nearly planar. The bond lengths and angles within the pyrazolone ring would be consistent with its aromatic character, with contributions from both single and double bond character. The C=O bond length would be in the typical range for a ketone or amide. The bond angles around the sp² hybridized carbons and nitrogen in the ring would be approximately 120°, while the sp³ hybridized carbon of the CH₂ group would have angles closer to 109.5°. The torsion angles involving the butyl group would define its conformation relative to the pyrazolone ring.

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Atom Pair/Trio/Quartet | Expected Value |

| Bond Length (Å) | C=O | ~1.22-1.25 |

| Bond Length (Å) | N-N | ~1.35-1.40 |

| Bond Length (Å) | C-N (ring) | ~1.32-1.38 |

| Bond Angle (°) | C-N-N | ~108-112 |

| Bond Angle (°) | N-C=O | ~125-130 |

| Torsion Angle (°) | N-N-C-C (butyl) | Varies (conformational) |

Intermolecular Interactions and Crystal Packing

The solid-state structure of N-substituted pyrazol-3-ones is significantly influenced by intermolecular forces, particularly hydrogen bonding. X-ray crystal structure analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, a representative compound, reveals that it crystallizes in the 1H-pyrazol-3-ol tautomeric form. nih.gov In this form, the molecules arrange into dimeric units. nih.gov

These dimers are stabilized by two identical intermolecular hydrogen bonds formed between the hydroxyl group (-OH) of one molecule and the pyrazole nitrogen atom (N2) of a neighboring molecule. nih.gov This specific interaction pattern is a key feature of the crystal packing. While the formation of similar dimeric structures could theoretically be possible for the NH-tautomer through hydrogen bonds between the carbonyl group (C=O) and the NH group, the experimental evidence for the 1-phenyl analogue points towards the OH-form dimer. nih.gov The crystal packing is therefore a result of these strong, directional hydrogen bonds, which dictate the supramolecular assembly of the molecules in the solid state.

| Interaction Type | Participating Groups | Resulting Structure |

| Intermolecular Hydrogen Bond | Hydroxyl (-OH) and Pyrazole Nitrogen (N2) | Dimeric Units |

Tautomeric Equilibrium Studies of this compound

Prototropic tautomerism is a fundamental characteristic of pyrazolones. For a 1-substituted 1,2-dihydro-3H-pyrazol-3-one, two primary tautomeric forms are possible: the keto form (NH-form or 1,2-dihydro-3H-pyrazol-3-one) and the enol form (OH-form or 1H-pyrazol-3-ol). nih.gov The equilibrium between these forms is a crucial aspect of the compound's chemistry, as the dominant tautomer can vary between the solid state and in solution, and is often influenced by the solvent environment. nih.gov

In solution, the tautomeric equilibrium of N-substituted pyrazol-3-ones can be complex and is highly dependent on the nature of the solvent. Studies on 1-phenyl-1,2-dihydro-3H-pyrazol-3-one using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) have provided detailed insights into this behavior. nih.gov

In nonpolar solvents such as CDCl₃ or C₆D₆, the compound predominantly exists as molecule pairs of the 1H-pyrazol-3-ol tautomer. nih.gov This suggests that the dimeric structure observed in the solid state is retained in these solvents. However, in a polar aprotic solvent like DMSO-d₆, the equilibrium shifts, and the corresponding monomeric form of the 1H-pyrazol-3-ol is observed. nih.gov This shift is evidenced by changes in the NMR chemical shifts, particularly for the pyrazole N-2 signal, which is noticeably shifted downfield in DMSO-d₆ compared to recordings in less polar solvents. nih.gov

Table of Crucial NMR Chemical Shifts for 1-Phenyl-1H-pyrazol-3-ol in Different States

| Nucleus | Solid State (CP/MAS) | CDCl₃ Solution | DMSO-d₆ Solution |

| ¹H (H4) | 5.9 ppm | 5.92 ppm | 5.82 ppm |

| ¹H (H5) | 7.7 ppm | 7.67 ppm | 7.78 ppm |

| ¹³C (C3) | 163.2 ppm | 163.2 ppm | 162.2 ppm |

| ¹³C (C4) | 90.0 ppm | 90.1 ppm | 89.2 ppm |

| ¹³C (C5) | 134.1 ppm | 134.3 ppm | 134.4 ppm |

| ¹⁵N (N1) | -181.7 ppm | -181.0 ppm | -183.0 ppm |

| ¹⁵N (N2) | -107.0 ppm | -107.8 ppm | -91.0 ppm |

| Data derived from studies on 1-phenyl-1,2-dihydro-3H-pyrazol-3-one. nih.gov |

The tautomeric form present in the solid state can be unambiguously determined through methods like X-ray crystallography and solid-state NMR. For 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, these analyses have conclusively shown that the compound exists as the 1H-pyrazol-3-ol tautomer in the crystalline state. nih.gov The solid-state NMR (CP/MAS) spectra are consistent with the structure determined by X-ray analysis, confirming the predominance of the OH-form. nih.gov This preference for the enol tautomer in the solid state allows for the formation of stable, hydrogen-bonded dimers, which is a key factor in its crystal lattice structure. nih.gov

Theoretical and Computational Investigations

Quantum Mechanical Studies (DFT, Hartree-Fock)

Quantum mechanical methods, particularly Density Functional Theory (DFT) and the ab initio Hartree-Fock (HF) method, are foundational tools for studying molecular systems. These approaches solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. DFT methods, such as the popular B3LYP functional, are often favored as they include a degree of electron correlation and can provide results that align closely with experimental values. HF, while being a more fundamental ab initio method, serves as a common starting point for more complex calculations. These computational techniques are employed to explore the molecule's geometry, conformational possibilities, and spectroscopic profile.

Optimization of Molecular Geometry

A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy structure. This process systematically adjusts the bond lengths, bond angles, and dihedral angles of an initial structure until a stationary point on the potential energy surface is located. The resulting optimized geometry corresponds to the equilibrium structure of the molecule in the gas phase.

For 1-Butyl-1,2-dihydro-3H-pyrazol-3-one, this optimization would provide precise data on the spatial arrangement of its atoms. For instance, calculations performed using DFT methods with a basis set like 6-311G(d,p) would yield the specific lengths of the carbonyl bond (C=O), the nitrogen-nitrogen bond (N-N) in the pyrazole (B372694) ring, and the various C-C and C-H bonds in the butyl group. Similarly, key bond angles defining the planarity of the ring and the orientation of the butyl substituent would be determined.

Table 1: Representative Calculated Geometric Parameters for this compound This table illustrates the type of data obtained from a geometry optimization calculation. The values represent the predicted equilibrium bond lengths and angles for the molecule's ground state.

| Parameter | Description | Typical Calculated Value (DFT/B3LYP) |

| Bond Lengths | ||

| C=O | Length of the carbonyl double bond | ~1.23 Å |

| N1-N2 | Length of the nitrogen-nitrogen single bond | ~1.39 Å |

| C-N | Length of the carbon-nitrogen bonds in the ring | ~1.35 - 1.40 Å |

| Bond Angles | ||

| N-C=O | Angle involving the carbonyl group | ~125° |

| C-N-N | Angle within the pyrazole ring | ~110° |

| C-C-C (Butyl) | Angle defining the butyl chain's geometry | ~112° |

Conformational Analysis and Stability

The presence of the flexible n-butyl group, which is attached to a nitrogen atom, means that this compound can exist in multiple spatial arrangements known as conformations. Conformational analysis is the study of these different conformers and their relative stabilities. This analysis is typically performed by systematically rotating the single bonds (specifically the C-C and N-C bonds of the butyl group) and calculating the potential energy at each step.

The results of such a potential energy surface scan reveal the most stable conformers, which correspond to energy minima, and the energy barriers required for interconversion between them. For the butyl group, different staggered conformations (anti and gauche) will have distinct energy levels. The relative energy of each stable conformer can be calculated, allowing for the determination of the most probable shape of the molecule at room temperature.

Prediction of Spectroscopic Parameters

Theoretical methods are highly effective at predicting various spectroscopic parameters, which can be used to interpret and verify experimental data. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. Specific vibrational modes, such as the stretching of the C=O bond, the N-H bond, and C-H bonds, can be assigned to calculated frequencies. These calculated frequencies are often scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental spectra.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Theoretical ¹H and ¹³C NMR spectra can be simulated, providing valuable information on the chemical environment of each nucleus in the molecule. These predictions are crucial for assigning peaks in experimentally obtained spectra and confirming the molecular structure.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides fundamental insights into its reactivity, polarity, and optical properties. By examining the distribution of electrons and the energies of molecular orbitals, one can predict how the molecule will interact with other chemical species.

Frontier Molecular Orbitals (FMOs) Analysis

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (E_g), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more polarizable and more reactive.

Table 2: Representative Calculated Frontier Orbital Energies and Global Reactivity Descriptors This table shows key electronic parameters for this compound derived from FMO analysis. These values help quantify the molecule's electronic character and reactivity.

| Parameter | Symbol | Description |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Energy of the outermost electron-donating orbital. |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Energy of the lowest-energy electron-accepting orbital. |

| HOMO-LUMO Energy Gap | E_g | E(LUMO) - E(HOMO); an indicator of chemical stability. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. It is an invaluable tool for identifying the sites that are prone to electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values:

Red indicates regions of most negative electrostatic potential, which are electron-rich and are favorable sites for attack by electrophiles.

Blue indicates regions of most positive electrostatic potential, which are electron-poor and are susceptible to attack by nucleophiles.

Green indicates regions of neutral or near-zero potential.

For this compound, an MEP analysis would likely show the most negative potential (red) concentrated around the oxygen atom of the carbonyl group due to the high electronegativity of oxygen and the presence of its lone pair electrons. This identifies the carbonyl oxygen as a primary site for electrophilic interactions, such as hydrogen bonding. In contrast, a region of positive potential (blue) would be expected around the hydrogen atom attached to the nitrogen (N-H), marking it as an acidic proton and a site for nucleophilic attack. The butyl chain would primarily exhibit neutral (green) or slightly negative potential.

Natural Bond Orbital (NBO) Analysis

A comprehensive search of scientific literature did not yield specific Natural Bond Orbital (NBO) analysis data for this compound. NBO analysis is a powerful computational method that provides insights into the Lewis-like chemical bonding description of a molecule, including charge transfer, hyperconjugative interactions, and bond character. nih.govresearchgate.net In related pyrazolone (B3327878) derivatives, NBO analysis has been utilized to understand the stability of different tautomeric forms and to investigate the intramolecular charge transfer interactions that contribute to their electronic properties. For instance, studies on other pyrazolone compounds have shown significant delocalization of electron density from lone pairs of oxygen and nitrogen atoms to antibonding orbitals of adjacent bonds, which stabilizes the molecule. However, without specific calculations on this compound, a detailed discussion of its specific orbital interactions is not possible.

Chemical Reactivity Descriptors

Detailed chemical reactivity descriptors for this compound are not available in the surveyed literature. These descriptors, derived from Density Functional Theory (DFT), are crucial for predicting the chemical behavior of a molecule.

Hardness, Softness, and Electrophilicity Indices

Specific values for the hardness, softness, and electrophilicity indices of this compound have not been reported. In computational studies of other pyrazole derivatives, these global reactivity descriptors are calculated to understand their reactivity and stability. Hardness (η) and softness (σ) are related to the HOMO-LUMO gap and indicate the molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap signifies a hard molecule, which is less reactive, while a small gap indicates a soft, more reactive molecule. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. For related pyrazolone compounds, these indices have been used to compare the reactivity of different derivatives.

A hypothetical data table for chemical reactivity descriptors is presented below for illustrative purposes, as specific data for the target compound is unavailable.

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| Hardness | η | (ELUMO - EHOMO) / 2 | Data not available |

| Softness | σ | 1 / η | Data not available |

| Electrophilicity Index | ω | μ2 / (2η) | Data not available |

Fukui Functions for Site Selectivity

There is no specific information on the Fukui functions for this compound. Fukui functions are local reactivity descriptors that are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By calculating the condensed Fukui functions for each atom in a molecule, one can determine the site selectivity of chemical reactions. For various pyrazole and pyrazolone derivatives, Fukui function analysis has been instrumental in understanding their regioselectivity in cycloaddition reactions and other chemical transformations. The lack of specific calculations for this compound prevents a precise determination of its reactive centers.

A hypothetical data table for Fukui functions is presented below for illustrative purposes, as specific data for the target compound is unavailable.

| Atomic Site | f+ (for nucleophilic attack) | f- (for electrophilic attack) | f0 (for radical attack) |

| N1 | Data not available | Data not available | Data not available |

| C3 | Data not available | Data not available | Data not available |

| O | Data not available | Data not available | Data not available |

Solvent Effects on Molecular Properties and Reactivity

Specific studies on the solvent effects on the molecular properties and reactivity of this compound could not be found. Computational studies on related pyrazolone derivatives have shown that the surrounding solvent can significantly influence their tautomeric equilibria, geometric parameters, and electronic properties. For example, polar solvents can stabilize more polar tautomers of pyrazolones. The polarizable continuum model (PCM) is a common computational method used to simulate solvent effects. Without specific research on this compound, it is not possible to provide quantitative data on how its properties would change in different solvents.

Exploration of Biological Interactions and Mechanistic Insights Excluding Clinical Studies

Design Principles for Structure-Activity Relationship (SAR) Studies of 1-Butyl-1,2-dihydro-3H-pyrazol-3-one Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to decipher how the chemical structure of a compound influences its biological activity. For the pyrazolone (B3327878) scaffold, these studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The rational design of pyrazolone analogs involves strategic modifications to the core structure to enhance interactions with specific biological targets. A key approach is molecular hybridization, which combines the pyrazolone pharmacophore with other known bioactive moieties to create a single hybrid molecule with potentially synergistic or enhanced activity. nih.govnih.gov This strategy aims to engage multiple biological targets or improve the binding affinity to a single target. nih.gov

For instance, the pyrazolone scaffold is often functionalized at various positions. Modifications at positions 3 and 5 of the pyrazole (B372694) ring, as well as N-substitution, have been systematically evaluated to modulate binding affinity and selectivity for specific enzymes. nih.gov The introduction of different aryl moieties, alkyl groups, or other heterocyclic rings can significantly alter the compound's electronic and steric properties, thereby influencing its interaction with the target's active site. nih.gov The goal is to create novel lead structures with improved activity and potentially lower toxicity. nih.gov This design process is often guided by the known structural requirements of the target, such as the preference of meprin β for acidic functionalities in its inhibitors.

Computational modeling, particularly molecular docking, is an indispensable tool in the rational design of pyrazolone derivatives. researchgate.net It allows researchers to predict and analyze the binding modes and affinities of newly designed compounds within the active site of a target protein. researchgate.netrsc.org These in silico studies provide insights into the crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.govresearchgate.net

Molecular docking has been extensively used to rationalize the biological activity of pyrazolone derivatives and to understand the molecular determinants of their inhibitory action. rsc.org For example, docking studies have been performed to investigate the binding of pyrazolone analogs to a variety of protein targets, including:

Kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2) are key targets in cancer therapy. Docking studies have helped identify pyrazolone derivatives as potential inhibitors of these kinases. nih.govresearchgate.net

Aromatase: This enzyme is a target for breast cancer therapy. Docking simulations have supported the findings of in vitro inhibition assays for novel pyrazolone derivatives. nih.govresearchgate.net

Microbial Enzymes: To understand their antimicrobial mechanism, pyrazolone-based hybrids have been docked into the active site of microbial DNA gyrase, revealing key interactions. benthamdirect.com

These computational approaches not only help in understanding SAR but also guide the synthesis of more potent and selective inhibitors, thereby accelerating the drug discovery process. eurasianjournals.com

In Vitro Mechanistic Investigations of Potential Biological Targets

In vitro studies are essential for elucidating the mechanisms through which this compound derivatives exert their biological effects. These laboratory-based assays provide data on enzyme inhibition, antimicrobial efficacy, and cellular process modulation.

Pyrazolone derivatives have demonstrated significant potential as enzyme inhibitors and antioxidants. Their structure is chemically related to edaravone (B1671096), a potent antioxidant drug. mdpi.com

Antioxidant Activity: Studies have shown that pyrazolone derivatives can act as scavengers of various oxygen free radicals. mdpi.com The antioxidant potential of several pyrazolone derivatives has been assessed by their ability to inhibit lipid peroxidation, a key process in cellular damage. In one study, derivatives were evaluated by measuring their effect on the levels of malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE), which are markers of lipid peroxidation. nih.gov Certain derivatives showed a potent effect in controlling the generation of both MDA and 4-HNE. nih.gov The antioxidant activity is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.govresearchgate.net

Enzyme Inhibition: Beyond general antioxidant effects, pyrazolone derivatives have been shown to inhibit specific enzymes. For instance, novel hybrids of pyrazole and naphthalene (B1677914) were found to be effective inhibitors of 15-lipoxygenase (15-LOX), an enzyme involved in inflammatory pathways. nih.gov Additionally, a series of pyrazol-3-one derivatives were synthesized and screened for their ability to inhibit aromatase, an enzyme targeted in the treatment of breast cancer. Several compounds showed potent inhibitory activity, with IC50 values comparable or even superior to the standard drug letrozole. nih.govresearchgate.net

The pyrazole scaffold is a core component of many compounds exhibiting a broad spectrum of antimicrobial activities. nih.govnih.govbenthamdirect.com Derivatives have been tested against various Gram-positive and Gram-negative bacteria as well as fungal strains.

The effectiveness of these compounds can depend on the specific substitutions on the pyrazole ring and the structure of the microbial cell wall. nih.gov For example, pyrazole-based pyrimidine (B1678525) and pyrazolone hybrids have been synthesized and evaluated for their antimicrobial properties. benthamdirect.com Structure-activity relationship studies from these investigations concluded that compounds with electron-donating groups tended to be more active against bacterial strains, whereas compounds with both electron-donating and electron-withdrawing groups were more favorable for antifungal activity. benthamdirect.com

Below is a table summarizing the in vitro antimicrobial activity of selected pyrazolone derivatives against various microbial strains.

| Compound/Derivative Type | Microorganism | Activity/Result | Source |

|---|---|---|---|

| Pyrazolyl 1,3,4-thiadiazine derivative (21a) | Bacteria and Fungi | Displayed the highest antibacterial and antifungal activities with MIC values of 62.5–125 µg/mL and 2.9–7.8 µg/mL, respectively. | nih.gov |

| Pyrazole-based pyrimidine-pyrazolone hybrid (7o) | S. aureus | Most effective against S. aureus with a MIC of 0.096 M/mL. | benthamdirect.com |

| Pyrazole-based pyrimidine-pyrazolone hybrids (7a, 7b, 7m) | C. albicans | Showed excellent antifungal activity with MIC values of 0.531 M/mL, 0.456 M/mL, and 0.485 M/mL, respectively. | benthamdirect.com |

| Pyrazole-clubbed pyrimidine (5c) | Methicillin-resistant Staphylococcus aureus (MRSA) | Showed excellent activity with a MIC of 521 μM. | acs.org |

| nih.govnih.govscialert.nettriazolo[1,5-a]pyrimidines | E. faecium | Showed good narrow-spectrum antibacterial activity. | nih.gov |

Pyrazolone derivatives have been extensively investigated for their potential as anticancer agents. japsonline.com In vitro cell-based assays are used to evaluate their antiproliferative and cytotoxic effects against a variety of human cancer cell lines. These studies have revealed that the pyrazolone scaffold is a promising framework for the development of new antineoplastic compounds. japsonline.com

The anticancer activity is highly dependent on the nature of the substituents on the pyrazolone ring. nih.gov For instance, a series of 1,3-diarylpyrazolones demonstrated significant antiproliferative activity against non-small cell lung cancer cell lines (A549 and NCI-H522), with some compounds showing greater potency and selectivity compared to clinically approved drugs. nih.gov Other studies have shown that pyrazolone derivatives can inhibit the proliferation of breast cancer (MCF-7), liver cancer (HepG-2), and colon cancer (HCT-116) cell lines. benthamdirect.comekb.eg The mechanism of action can vary, with some derivatives inducing cell cycle arrest at different phases (G0/G1 or G2/M), suggesting multiple potential molecular targets. nih.gov

The following table presents a summary of the in vitro antiproliferative activity of various pyrazolone derivatives.

| Compound/Derivative Type | Cancer Cell Line | Activity (IC50 Value) | Source |

|---|---|---|---|

| 1,3-Diarylpyrazolone (P7) | A549 (Lung), NCI-H522 (Lung) | Exhibited high antiproliferative activity and was 10 times less cytotoxic to non-cancerous cells. | nih.gov |

| Pyrazolone derivative (12) | HepG-2 (Liver) | 2.59 µg/ml | ekb.eg |

| Pyrazolone derivative (12) | MCF-7 (Breast) | 4.42 µg/ml | ekb.eg |

| Pyrazolone derivative (12) | A-549 (Lung) | 2.93 µg/ml | ekb.eg |

| Pyrazole derivative (3a) | PC-3 (Prostate) | 1.22 µM | rsc.org |

| Pyrazole derivative (3i) | PC-3 (Prostate) | 1.24 µM | rsc.org |

| Pyrazolone-pyrazole derivative (27) | MCF-7 (Breast) | 16.50 µM | nih.gov |

| Thiazolyl–pyrazoline hybrid (6e) | MCF-7 (Breast) | 7.21 µM | nih.gov |

| Thiazolyl–pyrazoline hybrid (6k) | MCF-7 (Breast) | 8.02 µM | nih.gov |

Investigation of Molecular Pathways Affected by the Compound in vitro